molecular formula C7H5BrClNO2 B8136597 Methyl 4-bromo-5-chloropicolinate

Methyl 4-bromo-5-chloropicolinate

Cat. No.: B8136597
M. Wt: 250.48 g/mol
InChI Key: QVYBWVHZDVYSTA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloropicolinate is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are substituted with bromine and chlorine, respectively. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-chloropicolinate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl picolinate. The reaction typically occurs under controlled conditions using bromine and chlorine reagents in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 4-bromo-5-chloropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-fluoropicolinate
  • Methyl 4-chloro-5-bromopicolinate
  • Methyl 4-iodo-5-chloropicolinate

Uniqueness

Methyl 4-bromo-5-chloropicolinate is unique due to the specific combination of bromine and chlorine substitutions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and chlorine allows for a wider range of chemical modifications and applications .

Properties

IUPAC Name

methyl 4-bromo-5-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYBWVHZDVYSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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